molecular formula C23H22N2O4S B394052 ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B394052
M. Wt: 422.5g/mol
InChI Key: BEJWHJVLHRINDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as benzoyl chloride and phenyl isocyanate under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents on the thiophene ring. Examples include:

  • 2-Amino-4-methylthiophene-3-carboxylic acid
  • 2-(4-Methylbenzoylamino)thiophene-3-carboxylic acid

Uniqueness

ETHYL 4-METHYL-2-(4-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-17-8-6-5-7-9-17)30-22(18)25-20(26)16-12-10-14(2)11-13-16/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

BEJWHJVLHRINDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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